Thioacetic acid

Catalog No.
S604559
CAS No.
507-09-5
M.F
C2H4OS
M. Wt
76.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thioacetic acid

CAS Number

507-09-5

Product Name

Thioacetic acid

IUPAC Name

ethanethioic S-acid

Molecular Formula

C2H4OS

Molecular Weight

76.12 g/mol

InChI

InChI=1S/C2H4OS/c1-2(3)4/h1H3,(H,3,4)

InChI Key

DUYAAUVXQSMXQP-UHFFFAOYSA-N

SMILES

CC(=O)S

Solubility

Soluble in water, diethyl ether and acetone
Soluble (in ethanol)

Synonyms

Ethanethioic acid; Thio-acetic acid; Acetyl mercaptan; Methanecarbothiolic acid; Monothioacetic acid; Thioacetic acid; Thiolacetic acid; Thionoacetic acid

Canonical SMILES

CC(=O)S
  • Thioacetic acid acts as a valuable reagent for introducing thiol (SH) functionalities into organic molecules. This process, known as thioacylation, involves the nucleophilic attack of a thiolate anion (CH3COS-) on various carbonyl compounds like aldehydes, ketones, and esters. This reaction allows the creation of diverse sulfur-containing molecules with various applications in medicinal chemistry and materials science [].

  • Synthesis of heterocycles

    Thioacetic acid participates in the synthesis of heterocyclic compounds, which are ring structures containing atoms other than carbon. For instance, it serves as a precursor for the preparation of thiazole and thiophene derivatives, essential components in pharmaceuticals and functional materials [].

  • Preparation of sulfur-containing polymers

    The thiol group in thioacetic acid enables its involvement in the formation of sulfur-containing polymers. Through nucleophilic or radical addition reactions, thioacetic acid contributes to the creation of polymers with enhanced properties, such as improved thermal stability and specific functionalities [].

Medicinal Chemistry

Thioacetic acid plays a role in the synthesis of various pharmaceutical compounds due to its ability to introduce thiol functionality. Here are some notable examples:

  • Carbapenem antibiotics

    Thioacetic acid serves as a crucial intermediate in the synthesis of Carbapenem antibiotics, a class of broad-spectrum antibiotics used to treat multidrug-resistant bacterial infections [].

  • Other therapeutic agents

    The thiol group introduced by thioacetic acid can contribute to the activity of various therapeutic agents, including antagonists, antihypertensives, and diuretics [].

Analytical Chemistry

The unique properties of thioacetic acid make it applicable in certain analytical chemistry techniques. Here's an example:

  • Polymerase chain reaction (PCR): Thioacetic acid can be employed in specific PCR protocols to enhance the sensitivity of the reaction by modifying the primer sequences [].

Thioacetic acid, also known as ethanethiolic acid or acetyl mercaptan, is an organosulfur compound with the chemical formula C2H4OS\text{C}_2\text{H}_4\text{OS}. It appears as a clear, yellow liquid with a strong, unpleasant odor and is classified as a thio acid due to the presence of a thiol group (-SH) in its structure. This compound is notable for its reactivity and potential toxicity, as it can be harmful through ingestion, inhalation, and skin absorption .

Thioacetic acid is a corrosive and flammable liquid with a strong unpleasant odor. It can cause skin and eye irritation upon contact and inhalation can irritate the respiratory tract.

  • Safety precautions: Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a fume hood when handling thioacetic acid.
  • Disposal: Follow recommended procedures for disposing of hazardous waste.

  • Reactions with Azides: Thioacetic acid can react with organic azides to yield corresponding acetamide products. This reaction has been explored for its mechanistic insights and applications in synthetic chemistry .
  • Formation of Thioanhydrides: In the presence of ketenes, thioacetic acid can form thioanhydrides, showcasing its utility as a reagent in organic synthesis .
  • Interactions with Amino Acids: Thioacetic acid has been shown to react with amino acids and their derivatives, leading to the formation of nitrogen-sulfur heterocycles .

Thioacetic acid can be synthesized through several methods:

  • Direct Reaction of Acetic Acid with Hydrogen Sulfide: This method involves reacting acetic acid with hydrogen sulfide under controlled conditions to yield thioacetic acid.
  • Thionation of Acetic Acid: Utilizing reagents such as phosphorus pentasulfide or sulfur dichloride can facilitate the conversion of acetic acid into thioacetic acid.
  • Cyclization Reactions: Some synthetic routes involve cyclization processes that yield thioacetic acid from precursor compounds containing sulfur and carbon chains .

Thioacetic acid finds various applications across different fields:

  • Chemical Synthesis: It serves as a reagent in organic synthesis for producing thioesters and other sulfur-containing compounds.
  • Pharmaceuticals: Its derivatives are explored for potential therapeutic effects, especially in drug development.
  • Agriculture: Thioacetic acid may be used in formulations aimed at pest control or as a growth regulator.

Studies have shown that thioacetic acid interacts with various biological molecules, influencing their structure and function. For instance, its reaction with amino acids can lead to novel compounds that may possess unique biological properties. Additionally, the reactivity of thioacetic acid with azides opens avenues for developing new synthetic pathways in medicinal chemistry .

Thioacetic acid shares structural similarities with several other compounds. Here are some notable comparisons:

CompoundFormulaKey Features
Acetic AcidC2H4O2Commonly used organic acid; non-toxic
Mercaptoacetic AcidC2H6OSContains an additional thiol group; more reactive
Thioglycolic AcidC2H4O2SUsed in cosmetic formulations; similar reactivity
Thiosalicylic AcidC7H6O2SContains a salicylic structure; used in pharmaceuticals
ThiophenolC6H5SHAromatic thiol; used in organic synthesis

Uniqueness of Thioacetic Acid: Thioacetic acid stands out due to its dual functional groups (thio and acyl), allowing it to participate in diverse

Physical Description

Thioacetic acid appears as a clear,yellow liquid with a strong, unpleasant odor. May be toxic by ingestion, inhalation and skin absorption. Irritating to skin and eyes. Used to make other chemicals.
Liquid
Beige solid with a stench; Hygroscopic; [Sigma-Aldrich MSDS]
Yellow liquid with a pungent odor; [Merck Index] Colorless or pale yellow liquid; [Alfa Aesar MSDS]
Pale yellow liquid; Cooked brown and roasted meat aroma

XLogP3

0.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

75.99828592 g/mol

Monoisotopic Mass

75.99828592 g/mol

Boiling Point

88.00 °C. @ 760.00 mm Hg

Heavy Atom Count

4

Density

1.063-1.067

Melting Point

17 °C

UNII

PS92MLC0FQ

Related CAS

10387-40-3 (potassium salt)
34832-35-4 (hydrochloride salt)

GHS Hazard Statements

Aggregated GHS information provided by 172 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H301 (32.56%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (66.28%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (94.77%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (72.67%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (26.16%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Flammable Irritant

Flammable;Corrosive;Acute Toxic;Irritant

Other CAS

507-09-5
10387-40-3

Wikipedia

Thioacetic_acid
Potassium_thioacetate

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Hazard Classes and Categories -> Flammable - 3rd degree

General Manufacturing Information

Pharmaceutical and Medicine Manufacturing
Ethanethioic acid: ACTIVE
Ethanethioic acid, potassium salt (1:1): ACTIVE

Dates

Modify: 2023-08-15

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